molecular formula C20H19BrN2O3S B2819973 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251561-58-6

4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2819973
CAS No.: 1251561-58-6
M. Wt: 447.35
InChI Key: RWAYFFQXTFACJO-UHFFFAOYSA-N
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Description

4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by subsequent steps to achieve the target compound . The reaction conditions often include the use of organic solvents such as methanol and ethanol, and the reactions are carried out at room temperature and pressure .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides . The reaction conditions vary depending on the type of reaction, but they generally involve controlled temperatures and the use of appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reaction pathway.

Scientific Research Applications

4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazole derivatives are known for their antimicrobial, anti-inflammatory, and antitumor activities . This compound may also find applications in the development of new drugs and therapeutic agents. In industry, it can be used in the production of various chemicals and materials .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione include other imidazole derivatives such as clemizole, etonitazene, and enviroxime . These compounds share the imidazole core structure but differ in their functional groups and overall molecular architecture.

Uniqueness: The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

[4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c1-14-12-15(8-9-16(14)21)23-13-19(20(24)22-10-4-5-11-22)27(25,26)18-7-3-2-6-17(18)23/h2-3,6-9,12-13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAYFFQXTFACJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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